molecular formula C9H7NO2S B114202 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine CAS No. 141492-50-4

6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine

Cat. No.: B114202
CAS No.: 141492-50-4
M. Wt: 193.22 g/mol
InChI Key: KALNNFRLHRAJNK-UHFFFAOYSA-N
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Description

6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine is an organic compound with the molecular formula C₉H₇NO₂S and a molecular weight of 193.23 g/mol . It is a crystalline powder with a melting point of 62-66°C . This compound is known for its unique structure, which includes an isothiocyanate group attached to a dihydrobenzodioxine ring. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Safety and Hazards

The safety information for 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine includes several hazard statements: EUH204, H302, H312, H314, H332 . The compound is labeled with the GHS05 and GHS07 pictograms .

Biochemical Analysis

Biochemical Properties

6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine plays a significant role in biochemical reactions due to its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic amino acid residues in proteins, such as cysteine, lysine, and histidine. This interaction can lead to the modification of enzyme activity and protein function. For instance, this compound has been shown to inhibit certain enzymes by covalently modifying their active sites, thereby altering their catalytic properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, this compound can modulate the expression of genes involved in oxidative stress response, thereby affecting cellular redox balance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The isothiocyanate group reacts with thiol groups in proteins, leading to the formation of thiourea derivatives. This modification can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can selectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At high doses, this compound can induce toxic effects, such as liver damage and oxidative stress. Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect without causing adverse reactions .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which catalyze the oxidation of the compound to form reactive intermediates. These intermediates can further react with cellular nucleophiles, leading to the formation of conjugates that are excreted from the body. The compound can also affect metabolic flux by inhibiting key enzymes involved in metabolic pathways, thereby altering the levels of metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins and accumulate in specific compartments, such as the cytoplasm or nucleus. This localization can influence the compound’s activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it can be localized to the mitochondria, where it can induce mitochondrial dysfunction and apoptosis. Alternatively, this compound can accumulate in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine typically involves the reaction of 2,3-dihydro-1,4-benzodioxine with thiophosgene or other isothiocyanate precursors under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow processes to increase yield and efficiency. Safety measures are also crucial due to the potential hazards associated with isothiocyanate compounds.

Chemical Reactions Analysis

Types of Reactions

6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride and other hydrides are used for reduction reactions.

    Cycloaddition Reagents: Alkenes and alkynes are used in cycloaddition reactions.

Major Products

    Thiourea Derivatives: Formed from the reaction with amines.

    Carbamate Derivatives: Formed from the reaction with alcohols.

    Thiocarbamate Derivatives: Formed from the reaction with thiols.

    Heterocyclic Compounds: Formed from cycloaddition reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine is unique due to the presence of both the isothiocyanate group and the dihydrobenzodioxine ring. This combination imparts distinct reactivity and potential biological activities, making it a valuable compound in various research fields .

Properties

IUPAC Name

6-isothiocyanato-2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c13-6-10-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALNNFRLHRAJNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379867
Record name 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141492-50-4
Record name 6-Isothiocyanato-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydro-1,4-benzodioxin-6-yl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixture of 1,4-benzodioxan-6-amine (15.1 g; 100 mmol) and triethylamine (20.2 g, 200 ml) in toluene (350 ml) was added dropwise over 10 min. thiophosgene (11.5 g, 100 mmol) in toluene (50 ml). The mixture was stirred at 80° C. for 30 min., cooled to room temperature and filtered. The filtrate was evaporated. The product was redissolved in toluene and concentrated in vacuo. The resulting oil was taken up in warm petroleum ether, which was filtered. The filtrate was concentrated to a small volume, which afforded 7.2 g of 3,4-ethylenedioxyphenylisothiocyanate. 3,4-Ethylenedioxyphenylisothiocyanate (1.1 g; 5.7 mmol) in toluene (15 ml) was added to 3-[4-(2-chlorophenyl)piperazin -1-yl]propylamine (1.45 g, 5.7 mmol) in toluene (45 ml). The mixture was refluxed for 6 h, cooled to room temperature and purified by column chromatography on silica gel 60 eluting with toluene graduated to toluene/ethyl acetate (1:1). The product was triturated with petroleum ether and redissolved in ethanol. Addition of hydrogen chloride in ether precipitated the title compound, which was recrystallized from ethanol to give 180 mg. M.p. 210°-212° C. MS (70 eV): m/z 447 (M+, 1%), 445 (1), 295 (4), 193 (100), 166 (10), 151 (20).
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Synthesis routes and methods II

Procedure details

A mixture of 13 parts of 1-(4-fluoro-2-hydroxyphenyl)ethanone, 14.9 parts of (chloromethyl)benzene, 16.4 parts of potassium carbonate, 0.1 parts of potassium iodide and 120 parts of 2-propanone was stirred overnight at reflux temperature. The reaction mixture was evaporated. The reaction mixture was poured into water. The product was extracted three times with trichloromethane. The combined extracts were dried, filtered and evaporated. The residue was crystallized from a mixture of 2-propanol and water. The product was filtered off and dried, yielding 11 parts (58%) of 1-[4-fluoro-2-(phenylmethoxy)phenyl]ethanone (intermediate 76).
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